molecular formula C21H18ClFO4 B5003024 4-butyl-6-chloro-7-[2-(4-fluorophenyl)-2-oxoethoxy]-2H-chromen-2-one

4-butyl-6-chloro-7-[2-(4-fluorophenyl)-2-oxoethoxy]-2H-chromen-2-one

Cat. No.: B5003024
M. Wt: 388.8 g/mol
InChI Key: VVPSGOTZKOUXLS-UHFFFAOYSA-N
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Description

4-butyl-6-chloro-7-[2-(4-fluorophenyl)-2-oxoethoxy]-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-ones This compound is characterized by its unique structure, which includes a butyl group, a chloro substituent, and a fluorophenyl group attached to a chromen-2-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butyl-6-chloro-7-[2-(4-fluorophenyl)-2-oxoethoxy]-2H-chromen-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the Pechmann condensation reaction, which involves the reaction of a phenol with a β-keto ester in the presence of an acid catalyst.

    Introduction of the Butyl Group: The butyl group can be introduced through alkylation reactions using butyl halides and a suitable base.

    Chlorination: The chloro substituent can be introduced through electrophilic chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Fluorophenyl Group: The fluorophenyl group can be attached through nucleophilic substitution reactions using fluorobenzene derivatives and appropriate leaving groups.

    Formation of the Oxoethoxy Linkage: The oxoethoxy linkage can be formed through esterification or etherification reactions using suitable reagents and conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4-butyl-6-chloro-7-[2-(4-fluorophenyl)-2-oxoethoxy]-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound to its reduced forms, such as dihydro derivatives.

    Substitution: The chloro and fluorophenyl groups can undergo nucleophilic or electrophilic substitution reactions to introduce different substituents.

    Hydrolysis: The oxoethoxy linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and acid.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.

    Substitution: Reagents such as sodium hydroxide, potassium tert-butoxide, and various halogenating agents can be employed.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid, sulfuric acid, or sodium hydroxide can facilitate hydrolysis.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, reduction may yield dihydro derivatives, and substitution may yield various substituted chromen-2-one derivatives.

Scientific Research Applications

4-butyl-6-chloro-7-[2-(4-fluorophenyl)-2-oxoethoxy]-2H-chromen-2-one has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may exhibit biological activities such as antimicrobial, anti-inflammatory, and anticancer properties, making it a potential candidate for drug development.

    Medicine: The compound can be investigated for its therapeutic potential in treating various diseases and conditions.

    Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-butyl-6-chloro-7-[2-(4-fluorophenyl)-2-oxoethoxy]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: It may inhibit or activate specific enzymes involved in metabolic pathways.

    Interaction with Receptors: The compound may bind to cellular receptors, modulating signal transduction pathways.

    DNA Intercalation: It may intercalate into DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

4-butyl-6-chloro-7-[2-(4-fluorophenyl)-2-oxoethoxy]-2H-chromen-2-one can be compared with other similar compounds, such as:

    Coumarins: Other coumarin derivatives with different substituents can be compared based on their biological activities and chemical properties.

    Fluorophenyl Derivatives: Compounds with fluorophenyl groups can be compared based on their reactivity and applications.

    Chlorinated Compounds: Chlorinated organic compounds can be compared based on their stability and reactivity.

The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-butyl-6-chloro-7-[2-(4-fluorophenyl)-2-oxoethoxy]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClFO4/c1-2-3-4-14-9-21(25)27-19-11-20(17(22)10-16(14)19)26-12-18(24)13-5-7-15(23)8-6-13/h5-11H,2-4,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVPSGOTZKOUXLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClFO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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